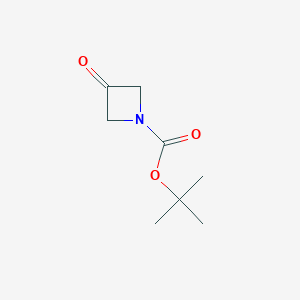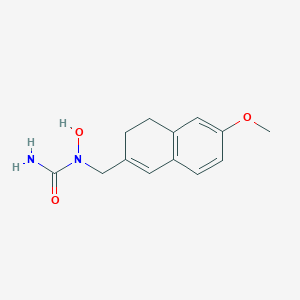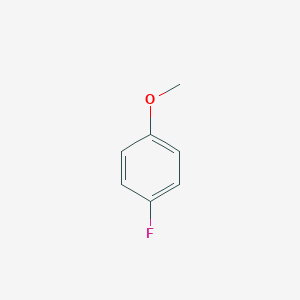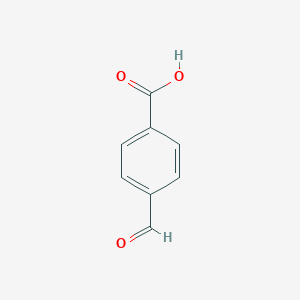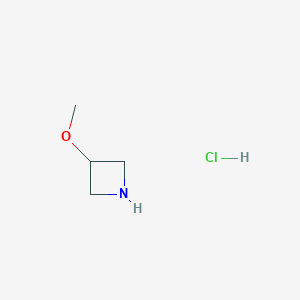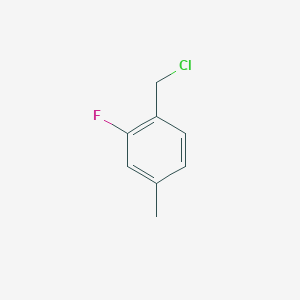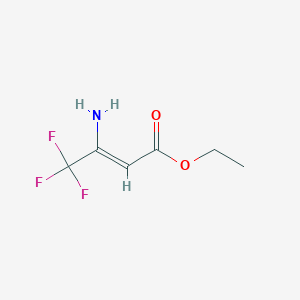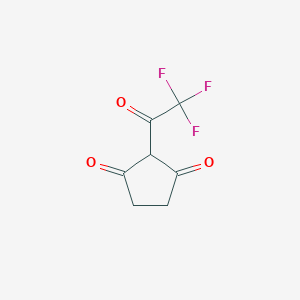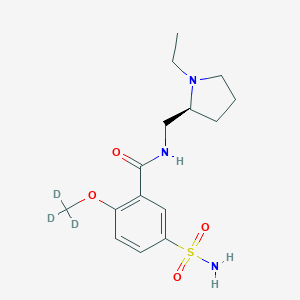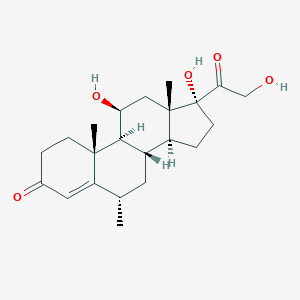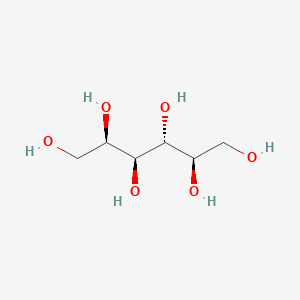![molecular formula C19H26N2O4S2 B119611 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane CAS No. 155622-16-5](/img/structure/B119611.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane, also known as amantadine, is a synthetic tricyclic amine that has been used for the treatment of Parkinson's disease, influenza A, and other viral infections. Amantadine has also shown potential in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
作用機序
The mechanism of action of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane is not fully understood, but it is believed to involve the inhibition of the N-methyl-D-aspartate (NMDA) receptor and the enhancement of dopamine release in the brain. Amantadine has also been shown to increase the activity of acetylcholine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Amantadine has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane has been shown to reduce the severity of symptoms in individuals with influenza A by inhibiting viral replication. Amantadine has also been studied for its neuroprotective effects in traumatic brain injury and multiple sclerosis.
実験室実験の利点と制限
Amantadine has several advantages for lab experiments, including its availability, low cost, and well-established synthesis method. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several future directions for research on 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane. One area of interest is the potential use of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in exploring the potential neuroprotective effects of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane in other types of brain injury, such as stroke. Finally, there is interest in developing new formulations of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane that can improve its bioavailability and reduce the risk of adverse effects.
合成法
Amantadine can be synthesized through a multistep process involving the reaction of 1-adamantylamine with chloroacetyl chloride, followed by the reaction with 4-hydroxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then sulfonated with sulfuric acid to yield 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane.
科学的研究の応用
Amantadine has been extensively studied for its potential therapeutic effects on neurological disorders. It has been shown to improve motor function in patients with Parkinson's disease and reduce the severity of symptoms in individuals with influenza A. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane has been studied for its potential neuroprotective effects in traumatic brain injury and multiple sclerosis.
特性
CAS番号 |
155622-16-5 |
|---|---|
製品名 |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane |
分子式 |
C19H26N2O4S2 |
分子量 |
410.6 g/mol |
IUPAC名 |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane |
InChI |
InChI=1S/C19H26N2O4S2/c20-17(10-26-27(23,24)25)21-12-18-6-13-5-14(7-18)9-19(8-13,11-18)15-1-3-16(22)4-2-15/h1-4,13-14,22H,5-12H2,(H2,20,21)(H,23,24,25) |
InChIキー |
QDQJLUNBCXGVCS-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)CN=C(CSS(=O)(=O)O)N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)CN=C(CSS(=O)(=O)O)N |
同義語 |
Thiosulfuric acid, S-(2-(((3-(4-hydroxyphenyl)tricyclo(3.3.1.1(sup 3,7 ))dec-1-yl)methyl)amino)-2-iminoethyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



